
3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one is a heterocyclic organic compound that features a bromine atom, a hydroxymethyl group, and a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one typically involves the bromination of 5-(hydroxymethyl)pyridin-4(1H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-Bromo-5-(carboxymethyl)pyridin-4(1H)-one.
Reduction: 5-(Hydroxymethyl)pyridin-4(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(hydroxymethyl)pyridin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-5-(hydroxymethyl)pyridin-4(1H)-one: Similar structure but with an iodine atom instead of bromine.
5-(Hydroxymethyl)pyridin-4(1H)-one: Lacks the halogen atom.
Uniqueness
3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs
Propiedades
Fórmula molecular |
C6H6BrNO2 |
|---|---|
Peso molecular |
204.02 g/mol |
Nombre IUPAC |
3-bromo-5-(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6BrNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-2,9H,3H2,(H,8,10) |
Clave InChI |
YLKBJZCWOLPNJX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
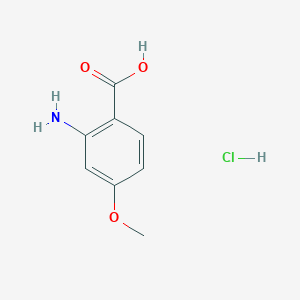
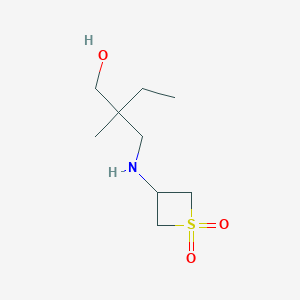

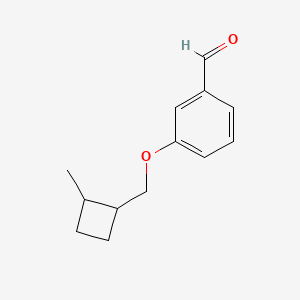
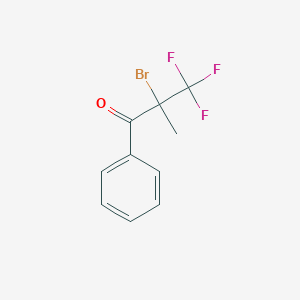
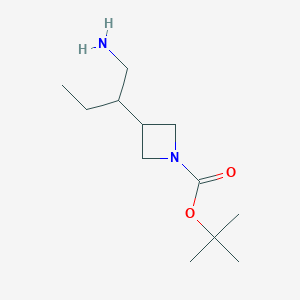


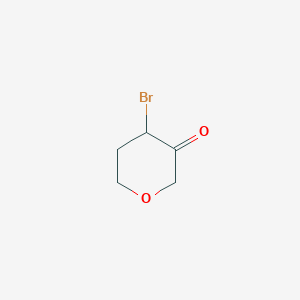
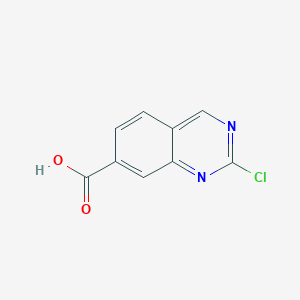


![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
